molecular formula C10H12N4O B8769410 5-(4-methoxybenzyl)-1H-1,2,4-triazol-3-amine CAS No. 502546-43-2

5-(4-methoxybenzyl)-1H-1,2,4-triazol-3-amine

Cat. No.: B8769410
CAS No.: 502546-43-2
M. Wt: 204.23 g/mol
InChI Key: MELFSYPVTHGOJJ-UHFFFAOYSA-N
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Description

5-(4-methoxybenzyl)-1H-1,2,4-triazol-3-amine is a useful research compound. Its molecular formula is C10H12N4O and its molecular weight is 204.23 g/mol. The purity is usually 95%.
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Properties

CAS No.

502546-43-2

Molecular Formula

C10H12N4O

Molecular Weight

204.23 g/mol

IUPAC Name

5-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazol-3-amine

InChI

InChI=1S/C10H12N4O/c1-15-8-4-2-7(3-5-8)6-9-12-10(11)14-13-9/h2-5H,6H2,1H3,(H3,11,12,13,14)

InChI Key

MELFSYPVTHGOJJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC2=NC(=NN2)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred mixture of N-aminoguanidine nitrate (5.50 g, 40 mmol) and anhydrous methanol (50 mL) cooled to 0 C was added sodium methoxide solution (25% in methanol, 9.2 mL, 40 mmol) dropwise. The resulting mixture was stirred at 0° C. for 10 min before methyl 2-(4-methoxyphenyl)acetate (1.6 mL, 10 mmol) was added. The mixture was then stirred at 0° C. for 10 min, RT for 10 min, and 75° C. for 27 hr. The reaction mixture was cooled and diluted with 20 mL of water. Methanol was removed under vacuum and the aqueous solution was acidified to pH=3-4 with 3 N aqueous HCl solution. The solid obtained was filtered, washed with water, and recrystalized in ethanol-water to give 1.65 g (81% yield) of 5-(4-methoxybenzyl)-1H-1,2,4-triazol-3-amine as a white solid. (M+H)+=205.22
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
9.2 mL
Type
reactant
Reaction Step Two
Quantity
1.6 mL
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four

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